molecular formula C18H17Cl2N3OS2 B2630833 (2,5-Dichlorothiophen-3-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 886914-17-6

(2,5-Dichlorothiophen-3-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2630833
CAS RN: 886914-17-6
M. Wt: 426.37
InChI Key: FCFGIDIFJQALOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a reaction that results in a light brown solid with a yield of 82% . The resulting mixture was allowed to cool to room temperature, and the resulting solid was filtered off, washed with methanol, and dried .


Physical And Chemical Properties Analysis

This compound is a light brown solid . It has a melting point of 177–178 °C . Other physical and chemical properties were not found in the search results.

Scientific Research Applications

Antimicrobial Activity The derivative compounds involving (2,5-Dichlorothiophen-3-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone have been explored for their antimicrobial properties. Patel et al. (2011) synthesized compounds using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to products with varying antimicrobial activities against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Mhaske et al. (2014) synthesized derivatives by reacting 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine, showing moderate to good antimicrobial activity (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Anticancer and Antitubercular Activity Research indicates that derivatives of (2,5-Dichlorothiophen-3-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone exhibit anticancer and antitubercular potential. Lefranc et al. (2013) highlighted compounds with significant in vitro growth inhibitory activity against various cancer cell lines, including gliomas, melanomas, and lung cancers, by inhibiting Na+/K(+)-ATPase and Ras oncogene activity (Lefranc et al., 2013). Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new chemotype against Mycobacterium tuberculosis, with some compounds demonstrating low micromolar range MICs and low cytotoxicity (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).

Dual Antidepressant Mechanism A novel class of antidepressants featuring benzo[b]thiophene derivatives, potentially including structures similar to (2,5-Dichlorothiophen-3-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, was synthesized to target dual mechanisms: 5-HT1A receptor affinity and serotonin reuptake inhibition. Orus et al. (2002) reported compounds achieving significant in vitro activities, suggesting their promise as dual-action antidepressants (Orus, Sainz, Pérez, Oficialdegui, Martínez, Lasheras, del Río, & Monge, 2002).

Insecticidal Activity Ding et al. (2019) designed and synthesized new piperidine thiazole compounds, demonstrating significant insecticidal activities against armyworm. Some of the synthesized derivatives, possibly related to (2,5-Dichlorothiophen-3-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, achieved high lethal rates at lower concentrations (Ding, Pan, Yin, Tan, & Zhang, 2019).

properties

IUPAC Name

(2,5-dichlorothiophen-3-yl)-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3OS2/c1-10-3-4-13-15(11(10)2)21-18(25-13)23-7-5-22(6-8-23)17(24)12-9-14(19)26-16(12)20/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFGIDIFJQALOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dichlorothiophen-3-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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